1,3,5-Trimethoxy-2,4-dimethyl-benzene
Description
1,3,5-Trimethoxy-2,4-dimethyl-benzene is a polysubstituted benzene derivative featuring three methoxy (-OCH₃) groups at the 1, 3, and 5 positions and two methyl (-CH₃) groups at the 2 and 4 positions. Its molecular symmetry and substituent arrangement confer unique physicochemical properties, including enhanced polarity due to the electron-withdrawing methoxy groups and steric effects from the methyl groups.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,3,5-trimethoxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H16O3/c1-7-9(12-3)6-10(13-4)8(2)11(7)14-5/h6H,1-5H3 |
InChI Key |
VLVWZVVKXPHMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1OC)OC)C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 1,3,5-Trimethoxy-2,4-dimethyl-benzene with key analogs, focusing on substituent patterns, polarity, and applications:
Key Differences in Properties
Polarity and Reactivity: The target compound exhibits higher polarity due to three methoxy groups, which are electron-withdrawing and capable of hydrogen bonding. This contrasts with alkyl-substituted analogs like 1-Ethyl-2,4-dimethylbenzene, which are nonpolar and hydrophobic . 1-Methoxy-2,3,5-trimethylbenzene has a single methoxy group, resulting in moderate polarity and solubility in organic solvents .
Symmetry and Crystallinity :
- Compounds with symmetric substitution (e.g., 1,2,4,5-Tetramethylbenzene) display high crystallinity and stability . The target compound’s pseudo-symmetrical arrangement may similarly influence its packing efficiency, as seen in calixarene analogs .
Applications :
- Alkyl-substituted benzenes (e.g., 1-Ethyl-2,4-dimethylbenzene) are prevalent in ignitable liquids and industrial solvents due to their hydrophobicity .
- Methoxy-rich compounds like the target are more likely to serve as intermediates in pharmaceuticals or ligands in coordination chemistry.
Research Findings and Implications
- Polarity Classification : categorizes 1,2,4-trimethylbenzene as a polar VOC with a small dipole moment, whereas the target compound’s three methoxy groups would place it in the "large dipole moment" class, akin to hexanal or heptanal .
- Synthetic Utility : Methoxy-substituted benzenes are common precursors in drug synthesis (e.g., caffeic acid derivatives in ). The target compound’s multiple methoxy groups could enhance its reactivity in electrophilic substitutions.
- Environmental and Industrial Relevance : Alkylated benzenes like 1-Ethyl-2,4-dimethylbenzene are markers for wildfire debris cross-contamination, highlighting their persistence in environmental matrices .
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